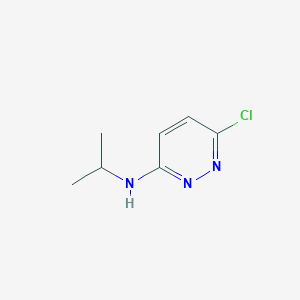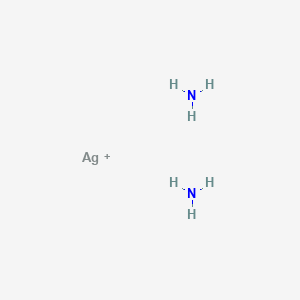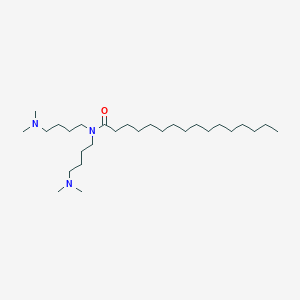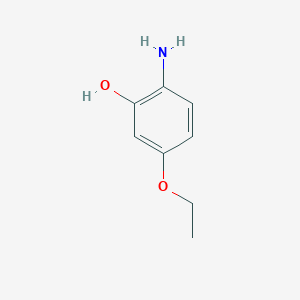
5-Chlorobenzofuroxan
Vue d'ensemble
Description
5-Chlorobenzofurazan 1-oxide is a compound that belongs to the class of benzofurazan oxides, which are known for their interesting chemical properties and potential applications. The compound is structurally related to other disubstituted benzofurazan oxides and has been the subject of various studies to understand its molecular structure, chemical reactivity, and physical properties .
Synthesis Analysis
The synthesis of benzofurazan oxides, including 5-chlorobenzofurazan 1-oxide, typically involves the introduction of nitro groups and subsequent transformation into the desired substituted benzofurazan oxides. For instance, 7-chloro-4,6-dinitrobenzofurazan 1-oxide, a powerful electrophile, reacts with aromatic amines to yield arylamino benzofurazan oxides under mild conditions . Although the specific synthesis of 5-chlorobenzofurazan 1-oxide is not detailed in the provided papers, the general methodologies applied to similar compounds suggest a multi-step synthetic route involving chlorination, nitration, and oxidation steps.
Molecular Structure Analysis
The molecular structure of 5-chlorobenzofurazan 1-oxide is closely related to that of other disubstituted benzofurazan oxides. These compounds often exhibit disorder around a crystallographic twofold or pseudo-twofold axis, as seen in the crystal structures of 5,6-disubstituted benzofurazan 1-oxides . The disorder is typically reduced or eliminated when these compounds form complexes with other molecules, such as phthalic anhydride, due to the direction of packing being principally guided by π-complexing .
Chemical Reactions Analysis
Benzofurazan oxides, including 5-chlorobenzofurazan 1-oxide, undergo various nucleophilic substitution reactions. For example, 7-chloro-4,6-dinitrobenzofurazan 1-oxide reacts with primary and secondary aromatic amines to give arylamino benzofurazan oxides. Tertiary aromatic amines react through carbon to yield aminoarylbenzofurazan oxides . These reactions often result in tautomerism, leading to equilibrium mixtures of substituted benzofurazan oxides.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-chlorobenzofurazan 1-oxide can be inferred from studies on similar compounds. For instance, the crystal packing of benzofurazan oxides is characterized by two-dimensional layers and intermolecular interactions such as N...Cl and O...Cl contacts . The polymorphism observed in compounds like 5-iodobenzofurazan 1-oxide, which exists in two forms with different intermolecular interactions, suggests that 5-chlorobenzofurazan 1-oxide may also exhibit polymorphism and disorder . The presence of chlorine in the molecule is likely to influence its reactivity and intermolecular interactions, contributing to its physical properties such as solubility and melting point.
Applications De Recherche Scientifique
Médecine : Agents antimicrobiens
Le 5-Chlorobenzofuroxan a été identifié comme un échafaudage dans la synthèse d'agents antimicrobiens. Ses dérivés, tels que les composés benzofuraniques, ont montré de fortes activités biologiques, notamment des activités antitumorales, antibactériennes, antioxydantes et antivirales . Cela en fait un candidat potentiel pour le développement de nouveaux médicaments thérapeutiques, en particulier dans le traitement des souches microbiennes résistantes.
Science des matériaux : Synthèse de nouveaux composés
En science des matériaux, le this compound est utilisé comme précurseur dans la synthèse de composés organiques complexes. Par exemple, il peut être utilisé dans la synthèse de dérivés de 3-méthyl-2-phénylthioquinoxaline 1,4-dioxyde, qui ont des applications dans la création de nouveaux matériaux avec des propriétés spécifiques .
Science de l'environnement : Recherche sur la pollution
Bien que les applications directes du this compound en science de l'environnement ne soient pas explicitement documentées, les chlorobenzènes apparentés sont importants dans la recherche sur la pollution. Ils sont étudiés pour leur toxicité, leur persistance et leur bioaccumulation, ce qui est crucial pour comprendre et atténuer la pollution environnementale .
Chimie analytique : Spectroscopie
Le this compound peut être utilisé en chimie analytique pour l'analyse spectroscopique en raison de sa structure moléculaire distincte. Il aide à la détection qualitative et quantitative des composés, ce qui est essentiel pour diverses procédures analytiques .
Biochimie : Études d'activité biologique
Les dérivés benzofuraniques, qui incluent le this compound, sont largement étudiés pour leurs activités biologiques. Ils se trouvent dans des produits naturels ayant des applications pharmaceutiques et sont cruciaux pour comprendre les voies biochimiques de divers processus biologiques .
Applications industrielles : Synthèse chimique
Sur le plan industriel, le this compound est impliqué dans la synthèse de produits chimiques qui sont utilisés comme intermédiaires dans divers procédés de fabrication. Son rôle dans la création de nouvelles entités chimiques souligne son importance en chimie industrielle .
Recherche pharmaceutique : Développement de médicaments
Les caractéristiques structurelles du this compound en font une entité précieuse dans la recherche pharmaceutique. Ses dérivés sont explorés pour leur potentiel thérapeutique, en particulier dans le développement de médicaments pour les maladies qui manquent actuellement de traitements efficaces .
Recherche avancée : Technologie de l'ADN recombinant
Bien que non directement liés, des composés similaires au this compound sont utilisés dans la technologie de l'ADN recombinant, qui a des implications profondes en médecine, notamment le diagnostic des maladies génétiques, la thérapie génique et la synthèse de l'insuline humaine .
Safety and Hazards
5-Chlorobenzofurazan 1-oxide can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
Mécanisme D'action
Target of Action
The primary targets of 5-Chlorobenzofuroxan are mammalian single-electron transferring NADPH:cytochrome P-450 reductase (P-450R) and two-electron (hydride) transferring Nad (p)h quinone oxidoreductase (NQO1) . These enzymes play a crucial role in the reduction of various compounds, including this compound .
Mode of Action
This compound interacts with its targets, P-450R and NQO1, through a process of reduction . The reduction of this compound by both P-450R and NQO1 is accompanied by O2 uptake . The reduction efficacy of this compound by NQO1 is generally higher than by single-electron transferring P-450R .
Biochemical Pathways
The reduction of this compound by P-450R and NQO1 enzymes affects the enzymatic reactivity of a series of benzo [1,2-c]1,2,5-oxadiazole N-oxides (benzofuroxans; BFXs) . The reductive conversion of benzofuroxan by both flavoenzymes yields the same reduction product of benzofuroxan, 2,3-diaminophenazine, with the formation of o-benzoquinone dioxime as a putative primary reductive intermediate .
Pharmacokinetics
The compound’s interaction with p-450r and nqo1 enzymes suggests that it undergoes metabolic transformations in the body .
Result of Action
The result of the action of this compound involves the formation of 2,3-diaminophenazine as a reduction product of benzofuroxan . This process is accompanied by the formation of o-benzoquinone dioxime as a putative primary reductive intermediate .
Propriétés
IUPAC Name |
5-chloro-1-oxido-2,1,3-benzoxadiazol-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O2/c7-4-1-2-6-5(3-4)8-11-9(6)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPQXIQZZCNOLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=[N+](ON=C2C=C1Cl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00169621 | |
| Record name | 5-Chlorobenzofurazan 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00169621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17348-69-5 | |
| Record name | 5-Chlorobenzofurazan 1-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017348695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17348-69-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=368685 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chlorobenzofurazan 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00169621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the chlorine substituent in 5-Chlorobenzofuroxan affect its reactivity compared to unsubstituted benzofuroxan?
A1: Research indicates that this compound exhibits higher reactivity compared to unsubstituted benzofuroxan when reacting with 2-acetylthiophene to form quinoxaline-di-N-oxide derivatives. [] This increased reactivity is attributed to the electron-withdrawing nature of the chlorine substituent. The study employed Hammett equation analysis and found a positive linear relationship between the logarithm of the rate constant ratio (log k/k0) and the substituent constant (σ). This suggests that electron-withdrawing substituents, like chlorine, enhance the reaction rate. Specifically, the rate constant for this compound was determined to be 4.24 x 10^-3 min^-1, compared to 3.32 x 10^-3 min^-1 for the unsubstituted benzofuroxan. []
Q2: What is the impact of incorporating a chlorine atom at the 5-position on the N-O bond strength in benzofurazan-1-oxide?
A2: Research using static-bomb and rotating-bomb calorimetry determined the dissociation enthalpy (Dm) of the N-O bond in this compound to be 244.1 ± 3.5 kJ/mol. [] While this value is slightly lower than the weighted average Dm of the N-O bond in other benzofurazan-1-oxide derivatives (249.9 ± 0.6 kJ/mol), it still suggests a strong N-O bond. Further research is needed to fully elucidate the electronic effects of the chlorine substituent on the N-O bond strength in this specific compound. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















